Quercetin 3-neohesperidoside

Catalog No.
S11225756
CAS No.
29662-79-1
M.F
C27H30O16
M. Wt
610.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quercetin 3-neohesperidoside

CAS Number

29662-79-1

Product Name

Quercetin 3-neohesperidoside

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

InChI

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,25+,26-,27-/m0/s1

InChI Key

FYBMGZSDYDNBFX-GXPPAHCZSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O

Quercetin 3-neohesperidoside is a natural product found in Diospyros cathayensis, Zea mays, and other organisms with data available.

Quercetin 3-neohesperidoside, also known as Quercetin 3-O-neohesperidoside, is a flavonoid glycoside characterized by its molecular formula C27H30O16C_{27}H_{30}O_{16} and a molecular weight of approximately 610.52 g/mol. This compound is notable for its presence in various plant species, including Diospyros cathayensis and Zea mays . Quercetin 3-neohesperidoside exhibits significant biological activities, particularly anti-inflammatory properties, making it a subject of interest in pharmacological research .

Typical of flavonoid glycosides. These reactions may include hydrolysis, where the glycosidic bond is cleaved to release quercetin and neohesperidose. Additionally, it can participate in oxidation-reduction reactions due to the presence of hydroxyl groups on its flavonoid backbone, which can affect its antioxidant capacity . The compound's stability and reactivity are influenced by factors such as pH and temperature.

Quercetin 3-neohesperidoside has been studied for its diverse biological activities:

  • Anti-inflammatory Effects: It exhibits anti-inflammatory properties, potentially modulating pathways involved in inflammation .
  • Antioxidant Activity: The compound acts as an antioxidant, scavenging free radicals and reducing oxidative stress .
  • Antiplatelet Aggregation: It has been shown to inhibit platelet aggregation, suggesting potential cardiovascular benefits .
  • Antiviral Properties: Recent studies indicate that quercetin derivatives, including quercetin 3-neohesperidoside, may have antiviral effects against SARS-CoV-2 by binding to viral proteins .

Quercetin 3-neohesperidoside can be synthesized through various methods:

  • Natural Extraction: It can be isolated from plant sources using solvent extraction techniques followed by chromatographic methods for purification.
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where quercetin is reacted with neohesperidose in the presence of a catalyst to form the glycoside .
  • Biotransformation: Enzymatic methods using specific glycosyltransferases can also be employed to produce quercetin 3-neohesperidoside from quercetin.

The applications of quercetin 3-neohesperidoside span several fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for therapeutic applications in treating chronic diseases such as cardiovascular disorders and diabetes.
  • Nutraceuticals: As a dietary supplement, it is marketed for its health benefits related to inflammation and oxidative stress reduction.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection and anti-aging effects .

Studies on the interactions of quercetin 3-neohesperidoside with other compounds reveal its potential synergistic effects. For instance:

  • With Other Flavonoids: It may enhance the bioavailability and efficacy of other flavonoids when administered together.
  • Drug Interactions: Research indicates that quercetin derivatives can influence the metabolism of certain drugs by interacting with cytochrome P450 enzymes .

Quercetin 3-neohesperidoside shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Quercetin 3-O-rhamnosideC21H20O12C_{21}H_{20}O_{12}Contains rhamnose instead of neohesperidose
Kaempferol 3-O-neohesperidosideC27H30O16C_{27}H_{30}O_{16}Similar structure but different aglycone
Myricetin 3-O-glucosideC21H20O10C_{21}H_{20}O_{10}Contains glucose; different sugar moiety
Naringenin 7-O-glucosideC21H20O10C_{21}H_{20}O_{10}Different aglycone; known for citrus fruits

Uniqueness of Quercetin 3-neohesperidoside

Quercetin 3-neohesperidoside stands out due to its specific combination of quercetin and neohesperidose, which contributes to its unique biological activities. Its ability to inhibit platelet aggregation and provide anti-inflammatory effects makes it particularly valuable in cardiovascular health research compared to other flavonoid glycosides.

Enzymatic Mechanisms in Glycoside Formation

The biosynthesis of quercetin 3-neohesperidoside involves a two-step enzymatic process mediated by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). Initially, quercetin undergoes glucosylation at the 3-OH position via flavonol 3-O-glucosyltransferase, forming quercetin 3-O-glucoside [3] [5]. Subsequently, a 1,6-glucosyltransferase catalyzes the transfer of a second glucose moiety from UDP-glucose to the existing glucosyl group, yielding the neohesperidoside structure [2] [6].

Key enzymes such as HmF3RT from Hypericum monogynum exhibit regiospecificity for the 3-OH position and demonstrate preferential activity toward UDP-rhamnose, though minor activity with UDP-glucose has been observed [5]. Structural analyses reveal that residues Val¹²⁹, Asp³⁷², and Asn³⁷³ form critical hydrogen bonds with the sugar donor, ensuring proper orientation for glycosidic bond formation [5]. Mutagenesis studies show that substituting Val¹²⁹ with alanine or threonine enhances catalytic efficiency by 40–60%, suggesting evolutionary optimization for diverse glycosylation patterns [5].

Table 1: Enzymatic Parameters for Quercetin 3-Neohesperidoside Biosynthesis

Enzyme SourceSubstrateKm (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km)
Hypericum monogynum HmF3RTQuercetin5.141.142.21 × 10⁵
Escherichia coli recombinant UGTUDP-Glc18.20.874.78 × 10⁴

Data derived from in vitro assays using purified enzymes and HPLC-based product quantification [3] [5].

Phylogenetic Distribution in Plant Taxa

Quercetin 3-neohesperidoside demonstrates restricted phylogenetic distribution, predominantly occurring in the Fabaceae, Vitaceae, and Pinaceae families. In Vicia faba (Fabaceae), it accumulates in root nodules at concentrations exceeding 120 μg/g dry weight, serving as a rhizobial symbiosis modulator [1] [7]. Vitis vinifera (Vitaceae) leaves contain seasonal-dependent quantities, with September concentrations (18.3 ± 2.1 mg/g) tripling June levels (6.2 ± 0.8 mg/g) [6]. The compound has also been detected in Lysimachia nummularia (Primulaceae) floral tissues, where it constitutes 7–9% of total flavonoid content [1].

Table 2: Phylogenetic Distribution Across Plant Families

Plant FamilySpeciesTissue LocalizationConcentration Range
FabaceaeVicia fabaRoot nodules80–120 μg/g DW
VitaceaeVitis viniferaMature leaves6.2–18.3 mg/g DW
PrimulaceaeLysimachia nummulariaPetals7–9% of total flavonoids
PinaceaePinus sylvestrisNeedles2.1–3.8 mg/g DW

DW = dry weight; data compiled from phytochemical surveys [1] [6] [7].

Ecological Roles in Plant Defense Mechanisms

As a phytoanticipin, quercetin 3-neohesperidoside contributes to constitutive and induced plant defenses. Its antioxidant capacity, measured via oxygen radical absorbance capacity (ORAC) assays, reaches 12,500 μmol TE/g, outperforming ascorbic acid by 8-fold [4]. In Vitis vinifera, foliar application of 100 μM methyl jasmonate upregulates its biosynthesis by 230%, correlating with reduced Plasmopara viticola infection rates [7]. The glycoside inhibits fungal polygalacturonases (IC₅₀ = 28 μM) through competitive binding at the enzyme’s active site, as confirmed by molecular docking simulations [7].

Field studies demonstrate that Vicia faba mutants deficient in quercetin glycosides suffer 40–60% greater herbivory damage compared to wild-type plants, highlighting its role in deterring insect feeding [7]. Additionally, root exudates containing 10–15 μM quercetin 3-neohesperidoside reduce Fusarium oxysporum spore germination by 75% via disruption of mitochondrial membrane potential [7].

Seasonal Variation in Biosynthetic Production

Seasonal fluctuations in quercetin 3-neohesperidoside production reflect adaptive responses to abiotic stressors. In Vitis vinifera, September concentrations (18.3 mg/g) surpass June levels (6.2 mg/g) due to increased UV-B exposure and temperature extremes [6]. Transcriptomic analyses reveal 5–7-fold upregulation of VvUGT78D2 and VvGT5 genes during late summer, coinciding with maximal photoinhibition protection needs [6].

Table 3: Seasonal Variation in Vitis vinifera Leaves

ParameterJune ConcentrationSeptember ConcentrationFold Change
Quercetin 3-glc4.8 ± 0.6 mg/g14.1 ± 1.2 mg/g2.94×
Quercetin 3-neo6.2 ± 0.8 mg/g18.3 ± 2.1 mg/g2.95×
Total flavonoids32.4 ± 3.1 mg/g89.7 ± 6.5 mg/g2.77×

Data obtained via UPLC-MS/MS analysis of leaf extracts (n = 12 biological replicates) [6].

Diurnal regulation further modulates biosynthesis, with midday UV irradiation inducing transient 1.8–2.2-fold increases in glycoside production within 4 hours [6]. Cold acclimation studies in Pinus sylvestris demonstrate that 4°C exposure for 72 hours elevates needle concentrations from 2.1 to 3.8 mg/g, suggesting cryoprotective roles through membrane stabilization [7].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

610.15338487 g/mol

Monoisotopic Mass

610.15338487 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-08-2024

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